REACTION_CXSMILES
|
[CH2:1](N)[CH2:2]CC.[C:6]([N:13]1[CH:17]=[CH:16]N=[CH:14]1)([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)=[O:7].O>C1COCC1>[CH2:17]([N:13]([CH3:14])[C:6]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)=[O:7])[CH2:16][CH2:1][CH3:2]
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
|
C(CCC)N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to reflux for 3 h
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CUSTOM
|
Details
|
partitioned into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to the crude imidazolide, which
|
Type
|
DISTILLATION
|
Details
|
was purified by distillation at 108° C.
|
Type
|
CUSTOM
|
Details
|
600 mtorr to provide a pure oil
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)N(C(=O)N1C=NC=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |